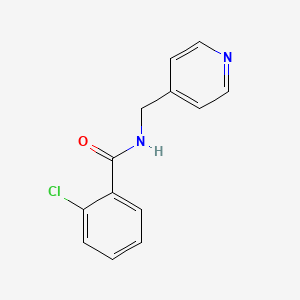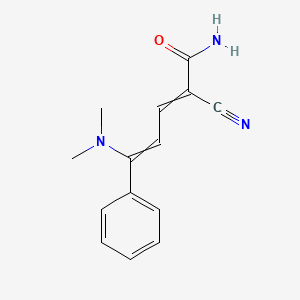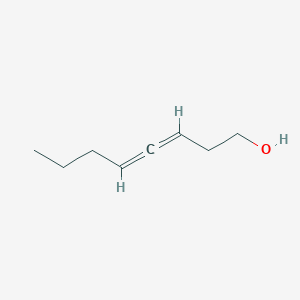
Octa-3,4-dien-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-3,4-dien-1-OL: is an organic compound with the molecular formula C8H14O . It is a type of alcohol characterized by the presence of a double bond between the third and fourth carbon atoms in its carbon chain. This compound is part of the broader class of dienols, which are known for their diverse chemical reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,4-dien-1-OL typically involves the dimerization and hydration of butadiene. This process is catalyzed by specific catalysts and requires the presence of water . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Octa-3,4-dien-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into saturated alcohols using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
Octa-3,4-dien-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Octa-3,4-dien-1-OL exerts its effects involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Oct-1-en-3-ol: Known for its role in marine algae as a stress response molecule.
Linalool: A monoterpenoid with applications in fragrances and as an antimicrobial agent.
Hexadecadien-1-ol: Used in the synthesis of pheromones for insect control.
Uniqueness: Octa-3,4-dien-1-OL is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its double bond configuration allows for diverse chemical transformations, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
54795-23-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4,6,9H,2-3,7-8H2,1H3 |
Clé InChI |
GQDLIAUAJPOYIL-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


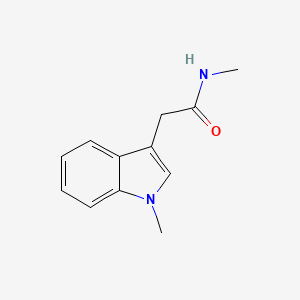
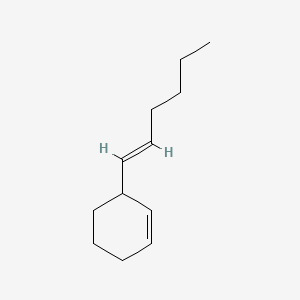
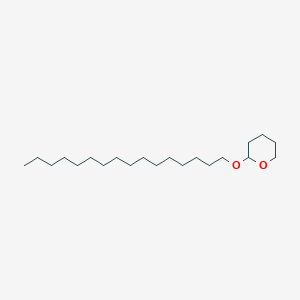
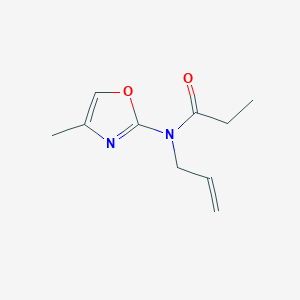
![N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide](/img/structure/B14626917.png)
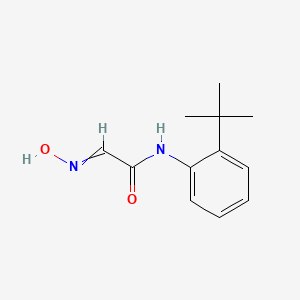
stannane](/img/structure/B14626925.png)

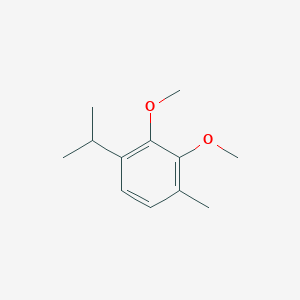

phosphaniumolate](/img/structure/B14626950.png)
